Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-2-17-12(16)7-9(15)8-18-13-14-10-5-3-4-6-11(10)19-13/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLMHXDBLVJYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate typically involves the reaction of 2-mercaptobenzothiazole with ethyl acetoacetate under specific conditions. One common method is the Knoevenagel condensation reaction, which involves the use of a base catalyst such as L-proline . The reaction is carried out in a solvent like ethanol, and the product is purified through recrystallization.
Chemical Reactions Analysis
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thioether using reducing agents such as sodium borohydride.
Scientific Research Applications
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new antibacterial and antifungal agents.
Medicine: Research has shown potential anticancer properties, making it a subject of interest in cancer therapy studies.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and electroluminescence
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the disruption of biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
Ethyl 4-(1,3-Benzoxazol-2-ylthio)-3-oxobutanoate
- Key Difference : The benzothiazole ring is replaced by a benzoxazole, substituting sulfur with oxygen in the heterocycle.
- Synthesis: Similar pathways involving active methylene compounds (e.g., ethyl 3-oxobutanoate) and heterocyclic thiols .
(Z)-Methyl 4-(1,3-Benzothiazol-2-ylsulfanyl)-2-(methoxyimino)-3-oxobutanoate
- Key Difference: Incorporates a methoxyimino (-N-OCH₃) group at the 2-position of the butanoate chain.
- Impact: The methoxyimino group introduces steric hindrance and hydrogen-bonding capacity, which may enhance selectivity in enzyme inhibition .
- Biological Relevance : Benzothiazole derivatives with such substituents are studied for anticancer activity .
Derivatives with Varied Substituents on the Benzothiazole Core
Bis[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl] Ether
- Key Difference : Features two benzothiazole-sulfanyl groups connected by an ether linkage.
- Impact : Increased molecular weight and hydrophobicity could affect solubility and membrane permeability .
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
Analogues with Modified Ester Backbones
Ethyl 3-Oxo-3-(Substituted Phenyl)propanoate
- Key Difference : Lacks the benzothiazole-sulfanyl group; instead, a substituted phenyl group is attached to the β-keto ester.
- Synthesis : Base-catalyzed condensation of ethyl acetoacetate with substituted benzoyl chlorides .
Methyl 2-Benzoylamino-3-Oxobutanoate
- Key Difference: Contains a benzoylamino group at the 2-position of the butanoate chain.
- Synthesis: Reacts with aromatic amines to form enamino esters, highlighting versatility in generating diverse pharmacophores .
Comparative Data Table
Biological Activity
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate, a compound belonging to the class of benzothiazole derivatives, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential applications of this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 295.4 g/mol. The compound is synthesized through a reaction involving 2-mercaptobenzothiazole and ethyl acetoacetate, typically via a Knoevenagel condensation reaction facilitated by a base catalyst like L-proline .
Antimicrobial Properties
Benzothiazole derivatives are known for their antibacterial and antifungal activities. This compound has shown significant potential in these areas:
- Antibacterial Activity : Research indicates that this compound exhibits notable inhibitory effects against various bacterial strains, making it a candidate for developing new antibacterial agents.
- Antifungal Activity : Similar to its antibacterial properties, studies suggest effective antifungal action against pathogenic fungi, which could be beneficial in treating fungal infections .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. The compound demonstrates cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth .
Case Studies
- Study on Antioxidant and Anti-inflammatory Activities :
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antibacterial, Antifungal, Anticancer | Exhibits significant cytotoxicity against cancer cell lines |
| 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide | Anticonvulsant | Known for neuroprotective effects |
| 2-Arylbenzothiazoles | Antibacterial, Anticancer | Broad spectrum of biological activities |
This table highlights the unique position of this compound among other benzothiazole derivatives due to its specific structure and diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
